![molecular formula C23H29F3N4O9 B2460556 Pomalidomide-PEG3-C2-NH2 TFA CAS No. 2414913-97-4](/img/structure/B2460556.png)
Pomalidomide-PEG3-C2-NH2 TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-PEG3-C2-NH2 TFA is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand and a 3-unit PEG linker used in PROTAC technology .
Synthesis Analysis
Pomalidomide-PEG3-C2-NH2 TFA is a synthetic E3 ligase ligand-linker conjugate that includes a Pomalidomide-based cereblon ligand and a 3-unit PEG linker. It can be used for the synthesis of PROTACs .Molecular Structure Analysis
The molecular weight of Pomalidomide-PEG3-C2-NH2 TFA is 562.49, and its molecular formula is C23H29F3N4O9 .Chemical Reactions Analysis
Pomalidomide-PEG3-C2-NH2 TFA is a synthetic E3 ligase ligand-linker conjugate that includes a Pomalidomide-based cereblon ligand and a 3-unit PEG linker. It can be used for the synthesis of PROTACs .Physical And Chemical Properties Analysis
The molecular weight of Pomalidomide-PEG3-C2-NH2 TFA is 562.49, and its molecular formula is C23H29F3N4O9 . Further physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results.Wissenschaftliche Forschungsanwendungen
PROTAC Technology
Pomalidomide-PEG3-C2-NH2 (TFA) is used in PROTAC (Proteolysis-Targeting Chimeras) technology . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. This compound, with its E3 ligase ligand-linker, is a crucial component in the synthesis of PROTACs .
Targeted Protein Degradation
The compound is used for targeted protein degradation . By conjugating this compound to a protein of interest, researchers can specifically target that protein for degradation. This has potential applications in treating diseases where certain proteins are overexpressed or mutated .
Drug Discovery
Pomalidomide-PEG3-C2-NH2 (TFA) plays a significant role in drug discovery . Its use in PROTAC technology allows for the development of drugs that can degrade disease-causing proteins, opening up new avenues for therapeutic intervention .
Cancer Research
In cancer research , this compound is valuable . Many cancers are driven by the overexpression or mutation of specific proteins. Using this compound in the synthesis of PROTACs allows for the targeted degradation of these proteins, potentially leading to new cancer treatments .
Neurodegenerative Diseases
Pomalidomide-PEG3-C2-NH2 (TFA) could be used in the study of neurodegenerative diseases . Many of these diseases are characterized by the accumulation of misfolded proteins. Using this compound to create PROTACs that can degrade these proteins could lead to new treatments .
Immunology
In immunology , the compound could be used to degrade proteins that play a role in immune response. This could lead to new treatments for autoimmune diseases and other conditions where the immune system is overactive .
Wirkmechanismus
Target of Action
The primary target of Pomalidomide-PEG3-C2-NH2 (TFA) is Cereblon . Cereblon is a protein that serves as a substrate receptor for the CRL4 E3 ubiquitin ligase .
Mode of Action
Pomalidomide-PEG3-C2-NH2 (TFA) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based Cereblon ligand and a 3-unit PEG linker . This compound is used in PROTAC (Proteolysis-Targeting Chimera) technology . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathway affected by Pomalidomide-PEG3-C2-NH2 (TFA) is the ubiquitin-proteasome system . By recruiting an E3 ubiquitin ligase to the target protein, this compound facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The downstream effects of this process depend on the specific function of the target protein.
Pharmacokinetics
The compound is soluble in dmso, ethanol, and water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of Pomalidomide-PEG3-C2-NH2 (TFA)'s action depend on the specific target protein. By inducing the degradation of the target protein, this compound can alter cellular processes in which the target protein is involved .
Action Environment
The compound is stable at -20°c and should be stored under nitrogen, away from moisture These storage conditions suggest that the compound’s stability could be influenced by temperature and humidity
Zukünftige Richtungen
Pomalidomide-PEG3-C2-NH2 TFA is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand and a 3-unit PEG linker used in PROTAC technology . The future directions of this compound could involve further exploration of its potential in PROTAC technology.
Eigenschaften
IUPAC Name |
4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O7.C2HF3O2/c22-6-8-30-10-12-32-13-11-31-9-7-23-15-3-1-2-14-18(15)21(29)25(20(14)28)16-4-5-17(26)24-19(16)27;3-2(4,5)1(6)7/h1-3,16,23H,4-13,22H2,(H,24,26,27);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYDGLGSAUHERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3N4O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pomalidomide-PEG3-C2-NH2 (TFA) |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.